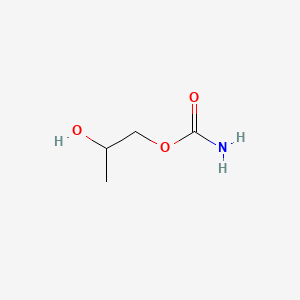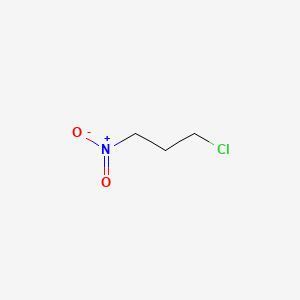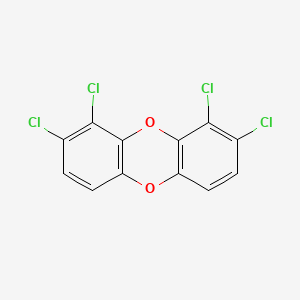![molecular formula C18H13ClO5 B1633398 2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid CAS No. 327097-31-4](/img/structure/B1633398.png)
2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid
Übersicht
Beschreibung
The compound “2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid” is a chemical substance with the CAS Number: 327097-31-4 . It has a molecular weight of 344.75 .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C18H13ClO5/c1-10(18(21)22)23-16-9-15-13(7-14(16)19)12(8-17(20)24-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,21,22) .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 529.0±50.0 °C and a predicted density of 1.341±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Compounds derived from chromenone, similar to the structure of interest, have been synthesized and evaluated for their antimicrobial properties. One study involved the construction of N-heterocycles from a chromenone derivative, showing promising in vitro antibacterial and antifungal activities (S. K. Ramadan & E. El‐Helw, 2018). This suggests that derivatives of chromenone, like the compound , may have applications in developing new antimicrobial agents.
Organic Synthesis and Catalysis
In the context of organic synthesis, certain chromenone derivatives have been utilized as intermediates or reactants. For instance, research on phloretic acid, a phenolic compound, explores its use as a renewable building block for enhancing reactivity towards benzoxazine ring formation, indicating potential applications in materials science (Acerina Trejo-Machin et al., 2017). This highlights the role of chromenone derivatives in the development of new materials and chemical processes.
Biological and Antitumor Activity
Research on structurally related compounds, such as XK469 and its analogues, demonstrates their ability to initiate autophagy and cell cycle arrest in leukemia cells without inducing apoptosis, suggesting a novel mechanism of antitumor activity (D. Kessel et al., 2007). This indicates that derivatives of chromenone could have therapeutic potential in cancer treatment through unique mechanisms of action.
Catalytic Applications and Chemical Transformations
Chromenone derivatives have also been explored for their roles in catalysis and chemical transformations. For example, the synthesis of Schiff bases from chromenone derivatives has been investigated for the reliable quantification of zinc in water and biological samples, showcasing the utility of these compounds in analytical chemistry and environmental monitoring (M. Ebrahimpour et al., 2018).
Wirkmechanismus
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
Similar compounds have been shown to inhibit the denaturation of proteins, suggesting potential anti-inflammatory activity .
Biochemical Pathways
It’s worth noting that similar compounds have been shown to release co from the coumarin fragment , which could potentially affect various biochemical pathways.
Result of Action
Similar compounds have shown potential anti-inflammatory activity by inhibiting protein denaturation .
Action Environment
It’s worth noting that some reactions involving similar compounds were carried out under a nitrogen atmosphere , suggesting that the compound’s stability and reactivity might be influenced by the presence or absence of certain gases.
Biochemische Analyse
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Preliminary studies suggest that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO5/c1-10(18(21)22)23-16-9-15-13(7-14(16)19)12(8-17(20)24-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPVIWJZZRTWJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(3-hydroxynaphthalene-2-carbonyl)amino]benzenesulfonic Acid](/img/structure/B1633331.png)






![6-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B1633348.png)



